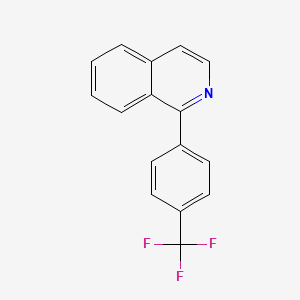
1-(4-Trifluoromethylphenyl)isoquinoline
Overview
Description
1-(4-Trifluoromethylphenyl)isoquinoline is a chemical compound with the molecular formula C16H10F3N . It is a type of isoquinoline, a class of heterocyclic aromatic organic compounds . Isoquinolines are found in many medicinally and agriculturally important bioactive products as well as industrially impactful materials .
Synthesis Analysis
The synthesis of 1-(4-Trifluoromethylphenyl)isoquinoline has been reported in several studies . For instance, Mao’s group reported the manganese-catalyzed coupling and cyclization of vinyl isocyanides and assorted arylhydrazines to produce this compound . Another study reported the synthesis of two new tfmpiq-based bis-cyclometalated iridium(III) complexes, where tfmpiq represents 1-(4-(trifluoromethyl)phenyl)isoquinoline .Molecular Structure Analysis
The molecular structure of 1-(4-Trifluoromethylphenyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The trifluoromethyl group (-CF3) is attached to the fourth carbon of the phenyl group .Physical And Chemical Properties Analysis
1-(4-Trifluoromethylphenyl)isoquinoline has a molecular weight of 273.25 . It has been used in the synthesis of iridium(III) complexes that emit red light with quantum yields of 39.9–51.9% in degassed CH2Cl2 solution at room temperature .Scientific Research Applications
Synthesis and Material Applications
Polyimide Synthesis
A study by Myung, Ahn, & Yoon (2004) discusses the synthesis of polyimides using mono-substituted dianhydride monomers, including 1-(4′-trifluoromethylphenyl)pyromellitic dianhydride. These polyimides were characterized for their solubility, viscosity, water absorption, and thermal properties, indicating potential applications in material science.
Organic Compound Synthesis
The work by Aksenov et al. (2009) developed a method for synthesizing 4H-benzo[de]isoquinolin-4-ones, indicating a broader utility in organic chemistry synthesis.
Biological and Medicinal Applications
Cancer Research
A study by von Nussbaum et al. (1999) synthesized 1-(2-aminophenyl)isoquinoline derivatives as ligands for oligocyclic platinum(II) complexes. These complexes showed potential antitumor activity against L1210 murine leukemia cells, suggesting their relevance in cancer treatment research.
Neurodegenerative Disease Research
The paper by McNaught et al. (1998) investigates isoquinoline derivatives related to neurotoxins like MPTP. These compounds are implicated in Parkinson's disease due to their ability to inhibit mitochondrial enzymes, highlighting a possible role in studying neurodegenerative diseases.
Local Anesthetic Activity
Azamatov et al. (2023) explored 1-aryl-tetrahydroisoquinoline derivatives for their local anesthetic properties. They found these compounds to exhibit high anesthetic activity, suggesting potential applications in developing new anesthetic agents.
Other Applications
Gas Phase Reaction Studies
Thevis et al. (2008) conducted a mass spectrometric study on bisubstituted isoquinolines. Their findings on gas-phase formations of carboxylic acids from these compounds could be significant in analytical chemistry and drug development.
Fluorescent Material Development
Hariharan et al. (2016) developed smart fluorescent materials involving halochromic isoquinoline, showcasing applications in fabricating rewritable and self-erasable fluorescent platforms.
Future Directions
Fluorinated isoquinolines, including 1-(4-Trifluoromethylphenyl)isoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . Future research may focus on developing more efficient synthetic methods, exploring their potential bioactivities, and investigating their applications in various fields such as medicine and materials science .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-20-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPOXQWXNHAESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



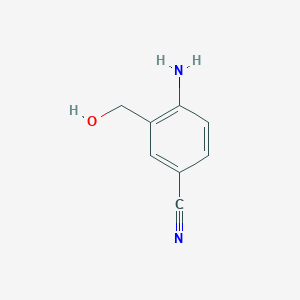
![8-[3,5-Bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene](/img/structure/B3283124.png)
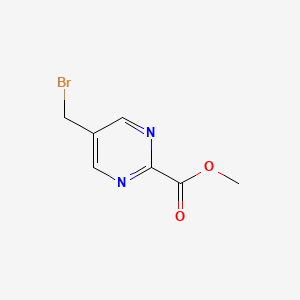
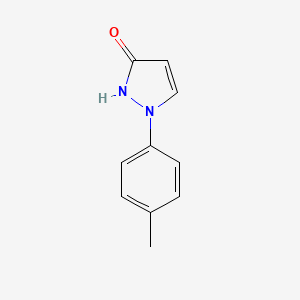
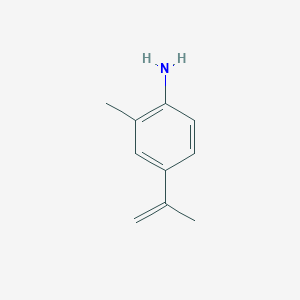

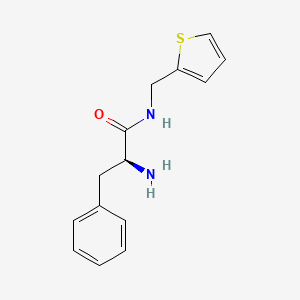

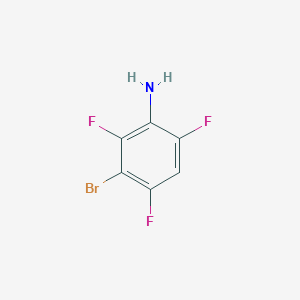
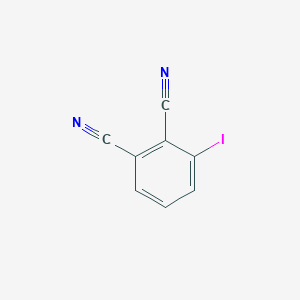
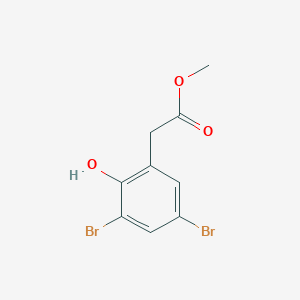
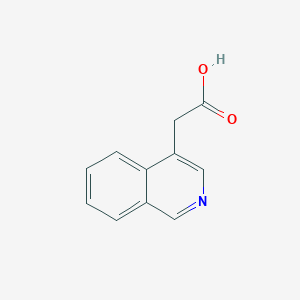
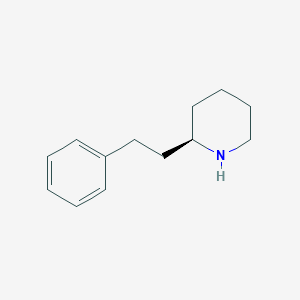
![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)